molecular formula C11H13BrO B1400164 1-Bromo-4-cyclobutylmethoxybenzene CAS No. 871829-46-8

1-Bromo-4-cyclobutylmethoxybenzene

Cat. No. B1400164
M. Wt: 241.12 g/mol
InChI Key: AYYWGAIHUMYBCE-UHFFFAOYSA-N
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Patent
US09278954B2

Procedure details

The mixture of 2.50 g (14.5 mmol) of 4-bromophenol, 2.44 ml (21.7 mmol) of bromomethylcyclobutane and 7.99 g (57.8 mmol) of K2CO3 in 3 ml DMF is stirred at 100° C. over night. The reaction mixture is extracted with water and EtOAc. The organic layer is dried, filtered and the solvent is removed in vacuo.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.44 mL
Type
reactant
Reaction Step One
Name
Quantity
7.99 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Br[CH2:10][CH:11]1[CH2:14][CH2:13][CH2:12]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:10][CH:11]2[CH2:14][CH2:13][CH2:12]2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
2.44 mL
Type
reactant
Smiles
BrCC1CCC1
Name
Quantity
7.99 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred at 100° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with water and EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)OCC1CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.